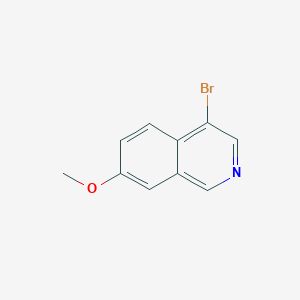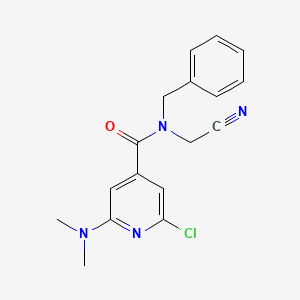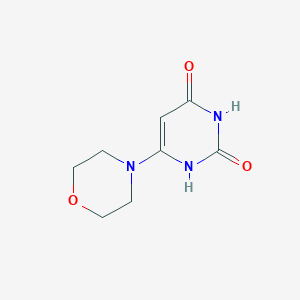![molecular formula C15H15ClN4O B2882457 5-Butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895015-25-5](/img/structure/B2882457.png)
5-Butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that belongs to the pyrazolopyrimidine family. It has been the subject of scientific research due to its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Synthesis and Receptor Affinity
One significant application of pyrazolo[3,4-d]pyrimidines, including compounds similar to 5-Butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one, is in the synthesis and study of their adenosine receptor affinity. These compounds, as analogues of purines, have shown to exhibit affinity towards A1 adenosine receptors, with certain substitutions enhancing their activity. The combination of a 3-chlorophenyl group and a butyl group in specific positions has been found to significantly increase receptor affinity, indicating potential for therapeutic applications related to adenosine receptors (Harden, Quinn, & Scammells, 1991).
Antimicrobial and Anticancer Properties
Research into pyrazolo[3,4-d]pyrimidine derivatives has uncovered their potential as antimicrobial and anticancer agents. Novel derivatives synthesized from related compounds have shown higher anticancer activity than reference drugs like doxorubicin, as well as good to excellent antimicrobial activity. This highlights the promise of pyrazolo[3,4-d]pyrimidine compounds in developing new treatments for various cancers and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Inhibition of Cell Proliferation and Apoptosis Induction
Another crucial application is the ability of pyrazolo[3,4-d]pyrimidine derivatives to inhibit cell proliferation and induce apoptosis in cancer cells through the inhibition of specific kinases like Src. These compounds can block cancer cell growth by interfering with phosphorylation processes, offering a pathway to developing new anticancer therapies (Carraro et al., 2006).
Dual Bcl-2/Bcl-xL Antagonism
Pyrazolo[3,4-d]pyrimidines have also been developed as dual antagonists of Bcl-2 and Bcl-xL, two proteins involved in cell death regulation. By antagonizing these proteins, the compounds could trigger apoptosis in cancer cells, representing a novel approach for cancer treatment. Optimization of these compounds for better binding and effectiveness against Bcl-2/Bcl-xL has been a significant focus, with potential implications for developing cancer therapies (Schroeder et al., 2012).
PDE9 Inhibition
The first potent and selective inhibitor of phosphodiesterase 9 (PDE9) derived from the pyrazolo[3,4-d]pyrimidine class has shown potential for treating Alzheimer's disease. This compound, through selective inhibition of PDE9, could modulate intracellular cGMP levels, suggesting a new therapeutic strategy for neurodegenerative diseases (Wunder et al., 2005).
Mechanism of Action
Target of Action
The primary target of 5-Butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to alterations in cell cycle progression and induce apoptosis within cells . This interaction and the resulting changes can lead to the inhibition of tumor cell growth .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the cells from dividing and proliferating . Additionally, the induction of apoptosis leads to programmed cell death, further inhibiting the growth of tumor cells .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the compound’s action is the significant inhibition of growth in various cancer cell lines . This includes superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound also induces significant alterations in cell cycle progression and apoptosis within cells .
properties
IUPAC Name |
5-butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-2-3-7-19-10-17-14-13(15(19)21)9-18-20(14)12-6-4-5-11(16)8-12/h4-6,8-10H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAHEJZXXHDUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine](/img/structure/B2882376.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2882377.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanamide](/img/structure/B2882380.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2882382.png)
![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2882383.png)

![N-[3-[4-(Benzenesulfonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2882387.png)
![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2882388.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882392.png)


